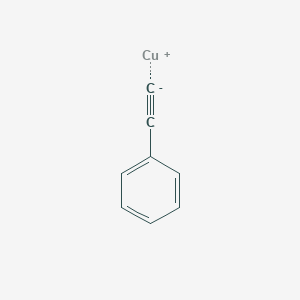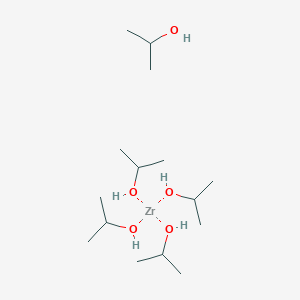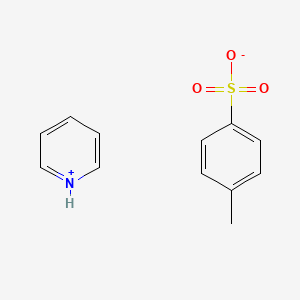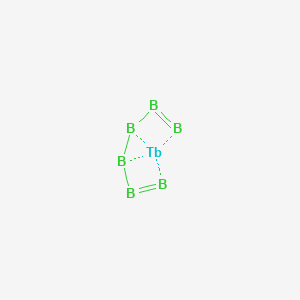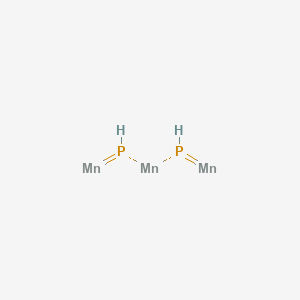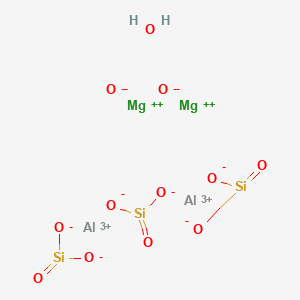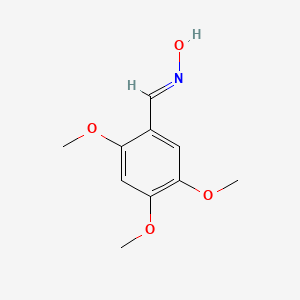
manganese tripotassium tetraoxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Manganese tripotassium tetraoxide is a chemical compound with the formula K₃MnO₄. It is a manganese-based compound where manganese is in a higher oxidation state. This compound is known for its unique properties and applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Manganese tripotassium tetraoxide can be synthesized through various methods. One common method involves the reaction of potassium hydroxide with manganese dioxide in the presence of an oxidizing agent. The reaction typically occurs under controlled temperature and pH conditions to ensure the formation of the desired product.
Industrial Production Methods
In industrial settings, this compound is often produced by the air oxidation of divalent manganese ions. This process involves the oxidation of manganese sulfate solution, followed by the removal of impurities and subsequent filtration, carbonization, and calcination steps .
Chemical Reactions Analysis
Types of Reactions
Manganese tripotassium tetraoxide undergoes various chemical reactions, including:
Oxidation: It can act as an oxidizing agent in reactions, facilitating the oxidation of other compounds.
Reduction: It can be reduced to lower oxidation states of manganese under specific conditions.
Substitution: It can participate in substitution reactions where potassium ions are replaced by other cations.
Common Reagents and Conditions
Common reagents used in reactions with this compound include acids, bases, and other oxidizing or reducing agents. The reaction conditions, such as temperature, pH, and concentration, play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions. For example, in oxidation reactions, the compound may produce higher oxidation state manganese compounds, while in reduction reactions, it may yield lower oxidation state manganese compounds .
Scientific Research Applications
Manganese tripotassium tetraoxide has a wide range of scientific research applications:
Chemistry: It is used as a catalyst in various chemical reactions, including the oxidation of organic compounds and the decomposition of nitrogen oxides.
Biology: It is utilized in the study of manganese’s role in biological systems, particularly in enzymatic reactions and as a trace element in nutrition.
Medicine: Manganese-based compounds, including this compound, are explored for their potential use in medical imaging and as therapeutic agents.
Industry: It is used in the production of batteries, supercapacitors, and other energy storage devices due to its electrochemical properties
Mechanism of Action
The mechanism by which manganese tripotassium tetraoxide exerts its effects involves its ability to undergo redox reactions. The compound can donate or accept electrons, making it a versatile agent in various chemical processes. Its molecular targets and pathways include interactions with other metal ions, organic molecules, and biological macromolecules, facilitating a range of catalytic and biochemical reactions .
Comparison with Similar Compounds
Manganese tripotassium tetraoxide can be compared with other manganese oxides, such as:
Manganese dioxide (MnO₂): Known for its use in batteries and as a catalyst in organic synthesis.
Trimanganese tetraoxide (Mn₃O₄): Used in the production of ferrites and as a pigment.
Manganese sesquioxide (Mn₂O₃): Utilized in the synthesis of other manganese compounds and as a catalyst.
The uniqueness of this compound lies in its specific oxidation state and the resulting chemical properties, which make it suitable for specialized applications in catalysis and energy storage .
Properties
CAS No. |
12142-41-5 |
|---|---|
Molecular Formula |
K3MnO4-5 |
Molecular Weight |
236.231 g/mol |
IUPAC Name |
tripotassium;manganese;oxygen(2-) |
InChI |
InChI=1S/3K.Mn.4O/q3*+1;;4*-2 |
InChI Key |
QKYOPEDLMJJBOZ-UHFFFAOYSA-N |
Canonical SMILES |
[O-2].[O-2].[O-2].[O-2].[K+].[K+].[K+].[Mn] |
Synonyms |
manganese tripotassium tetraoxide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


